Ethyl (6-methoxy-2-naphthoyl) acetate
CAS No.:
Cat. No.: VC13929205
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16O4 |
|---|---|
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | butanoyl 6-methoxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C16H16O4/c1-3-4-15(17)20-16(18)13-6-5-12-10-14(19-2)8-7-11(12)9-13/h5-10H,3-4H2,1-2H3 |
| Standard InChI Key | LDXWSHJSCXBBEJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Ethyl 6-methoxy-2-naphthoate comprises a naphthalene ring substituted with a methoxy group at position 6 and an ethoxycarbonyl group at position 2. X-ray analysis confirms the methoxy group’s near-coplanarity with the aromatic system (torsion angle: 85.31°), while the ethoxy group deviates significantly, adopting a twisted conformation to minimize steric hindrance . The naphthalene core exhibits bond lengths consistent with aromatic delocalization, with C–C distances averaging 1.42 Å.
Table 1: Crystallographic Data for Ethyl 6-Methoxy-2-Naphthoate
| Parameter | Value |
|---|---|
| Empirical formula | C₁₄H₁₄O₃ |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 14.7132(9) Å |
| b = 6.1977(4) Å | |
| c = 25.362(2) Å | |
| Volume | 2312.7(3) ų |
| Density | 1.323 Mg/m³ |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
Crystallographic Refinement
The structure was refined to an R factor of 0.039 and wR of 0.103, with all hydrogen atoms placed geometrically. Displacement parameters indicate minimal thermal motion, consistent with a rigid aromatic system. The ethoxy group’s torsional flexibility is evidenced by higher displacement parameters for terminal methyl hydrogens .
Synthesis and Industrial Production
Synthetic Methodology
Ethyl 6-methoxy-2-naphthoate is synthesized via esterification of 6-methoxy-2-naphthoic acid with ethanol under acidic catalysis. Industrial batches from Strides Arco Labs (Mangalore, India) yield colorless plates via slow evaporation from acetone-toluene mixtures (m.p. 359–361 K) . The process emphasizes solvent polarity and temperature control to optimize crystal quality.
Pharmaceutical Applications
Role in NSAID Synthesis
As a precursor to naproxen and related NSAIDs, ethyl 6-methoxy-2-naphthoate undergoes hydrolysis to yield 6-methoxy-2-naphthoic acid, which is subsequently coupled with chiral auxiliaries. The methoxy group enhances COX-2 selectivity, reducing gastrointestinal toxicity compared to early NSAIDs .
Structure-Activity Relationships
The compound’s planar naphthyl system facilitates π-π stacking with COX-2’s hydrophobic pocket, while the ethoxy group’s torsion modulates solubility. Comparative studies with methyl analogs reveal slower hydrolysis kinetics, advantageous for sustained-release formulations .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) shows a sharp endotherm at 360 K, correlating with the melting point. The absence of polymorphic transitions below 400 K ensures formulation stability across processing temperatures .
Solubility Profile
Ethyl 6-methoxy-2-naphthoate exhibits low aqueous solubility (0.12 mg/mL at 298 K) but high miscibility in organic solvents like ethanol and dichloromethane. This dichotomy informs its use in lipid-based drug delivery systems .
Table 2: Atomic Displacement Parameters (Ų)
| Atom | U₁₁ | U₂₂ | U₃₃ |
|---|---|---|---|
| O1 | 0.039 | 0.033 | 0.022 |
| C12 | 0.029 | 0.032 | 0.027 |
| C14 | 0.046 | 0.040 | 0.033 |
Future Research Directions
Derivative Development
Modifying the ethoxy group to bulkier substituents (e.g., isopropyl) could enhance metabolic stability. Computational modeling suggests that fluorinated analogs may improve blood-brain barrier penetration for neuroinflammatory applications .
Green Synthesis Initiatives
Current work explores enzyme-catalyzed esterification to reduce reliance on harsh acids. Pilot studies with lipase B from Candida antarctica show 85% conversion under mild conditions, aligning with sustainable chemistry goals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume